molecular formula C5H5F2NO3 B13066706 (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13066706
M. Wt: 165.09 g/mol
InChI Key: PBRKTVZHQNLFAU-UWTATZPHSA-N
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Description

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a high-purity, chiral organic compound of interest in medicinal chemistry and drug development. It features a 5-oxopyrrolidine (or pyrrolidinone) core, a structure found in various natural products and synthetic bioactive molecules . This scaffold is frequently explored as a component in the synthesis of more complex molecules due to its potential to mimic peptide structures and contribute to metabolic stability. The incorporation of two fluorine atoms at the 4-position of the ring is a significant structural feature. Fluorine atoms are known to profoundly influence a molecule's properties, such as its metabolic stability, membrane permeability, and electrostatic potential, due to their high electronegativity and small atomic radius . Furthermore, the (R)-configuration at the 2-position provides a specific three-dimensional structure, making this compound a valuable chiral building block or intermediate for the synthesis of enantiomerically pure pharmaceuticals. Its primary research applications lie in its use as a key intermediate for constructing potential therapeutic agents. Researchers utilize this compound to create novel molecular entities, such as hydrazones and other derivatives, for screening against various biological targets . The carboxylic acid functional group allows for further synthetic modification, enabling conjugation to other molecular fragments. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C5H5F2NO3

Molecular Weight

165.09 g/mol

IUPAC Name

(2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H5F2NO3/c6-5(7)1-2(3(9)10)8-4(5)11/h2H,1H2,(H,8,11)(H,9,10)/t2-/m1/s1

InChI Key

PBRKTVZHQNLFAU-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](NC(=O)C1(F)F)C(=O)O

Canonical SMILES

C1C(NC(=O)C1(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the reaction of a suitable pyrrolidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can introduce fluorine atoms into the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly useful in drug design, where the compound can serve as a lead molecule for developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Features and Electronic Effects

Compound Name Structural Features Key Substituents Electronic Effects
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid 5-oxopyrrolidine core, 4,4-difluoro, 2R-carboxylic acid -CF₂, -COOH Strong electron-withdrawing (fluorine), polar -COOH
(R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid 5-oxopyrrolidine core, 4,4-dimethyl, 2R-carboxylic acid -CH(CH₃)₂, -COOH Electron-donating (methyl), increased hydrophobicity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 5-oxopyrrolidine core, 3-carboxylic acid, aryl substituents (e.g., Cl, OH) -Cl, -OH, heterocycles (oxadiazole, etc.) Variable (electron-withdrawing Cl, polar -OH)
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 5-oxopyrrolidine core, 3-(4-chlorophenyl), 2S-carboxylic acid -C₆H₄Cl, -COOH Bulky aromatic group, electron-withdrawing Cl

Key Observations :

  • Fluorine substituents in the target compound enhance polarity and metabolic stability compared to methyl groups in (R)-4,4-dimethyl analogs .

Key Observations :

  • Antioxidant activity in analogs correlates with heterocyclic substituents (oxadiazole, triazole) and polar groups (-OH, -NH₂), which are absent in the target compound. Fluorine’s role in antioxidant activity remains unstudied here.
  • The Fmoc-protected analog () highlights the importance of protective groups in synthetic utility, suggesting that the target compound’s -COOH group could be modified for similar applications .

Key Observations :

  • The target compound’s synthesis may require fluorination strategies (e.g., electrophilic fluorination or deoxyfluorination), contrasting with the hydrogenation or condensation methods used for analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Stability
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 191 Low in water (bulky aryl group) Stable under acidic conditions
(R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid Not reported Moderate (hydrophobic methyl groups) Likely stable
Target compound Not reported High (polar -CF₂ and -COOH) Enhanced oxidative stability

Key Observations :

  • Fluorine’s electronegativity likely improves the target compound’s solubility in polar solvents compared to methylated analogs .
  • The chlorophenyl analog’s high melting point (191°C) suggests strong crystallinity, which fluorine’s smaller size might reduce in the target compound .

Biological Activity

(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current findings.

The compound has the molecular formula C5H5F2NO3C_5H_5F_2NO_3 and a molecular weight of 165.1 g/mol. Its structure includes a pyrrolidine ring with two fluorine atoms attached to the fourth carbon and a carboxylic acid group at the second position.

Synthesis

The synthesis of (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid typically involves multi-step organic reactions that incorporate fluorinated intermediates. The detailed synthetic pathways can be found in various chemical literature, emphasizing the importance of controlling stereochemistry to obtain the desired enantiomer.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid, exhibit significant anticancer properties. Notably, these compounds have been tested against A549 human lung adenocarcinoma cells. The following table summarizes key findings related to their anticancer activity:

CompoundIC50 (µM)Mechanism of ActionCell Line
(2R)-4,4-Difluoro-5-oxopyrrolidine-2-carboxylic acid66Induction of apoptosisA549
Cisplatin10DNA cross-linking agentA549
Compound 21 (analog)30Inhibition of cell proliferationA549

The compound exhibited an IC50 value of 66 µM, indicating moderate potency compared to cisplatin (IC50 = 10 µM), a standard chemotherapeutic agent. The mechanism involves induction of apoptosis and inhibition of cell proliferation in cancer cells while showing reduced cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid has shown promising antimicrobial activity against multidrug-resistant pathogens. The following table outlines its efficacy against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Klebsiella pneumoniae64 µg/mLShows potential for treating infections
Pseudomonas aeruginosa128 µg/mLLimited efficacy observed

These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by resistant bacteria .

Case Studies

  • Anticancer Study on A549 Cells : In a controlled study, A549 cells were treated with varying concentrations of (2R)-4,4-difluoro-5-oxopyrrolidine-2-carboxylic acid for 24 hours. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy Against MRSA : A clinical study evaluated the effectiveness of this compound against MRSA strains isolated from patients. Results showed that it inhibited growth at MIC levels comparable to traditional antibiotics like vancomycin but with fewer side effects .

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